Cas no 8000-10-0 (Sodium theophylline glycinate)

Sodium theophylline glycinate structure
Sodium theophylline glycinate structure
Product name:Sodium theophylline glycinate
CAS No:8000-10-0
MF:C9H13N5NaO4
MW:278.220391988754
CID:47941
PubChem ID:23663537

Sodium theophylline glycinate Chemical and Physical Properties

Names and Identifiers

    • Sodium theophylline glycinate
    • Sodium 2-aminoacetate 1,3-dimethyl-7H-purine-2,6-dione
    • 2-[3-(S)-[3-(2-(7-CHLORO-2-QUINOLINYL)ETHENYL)PHENYL]-3-HYDROXYPROPYL]PHENYL-2-(1’-HYDROXY-2’-METHOXYMETHYL)PROPANOL
    • Theophylline sodium glycinate
    • 10092-68-9
    • THEOPHYLLINE SODIUM AMINOACETATE
    • THEOPHYLLINE SODIUM AMINOACETATE [WHO-DD]
    • Glycine, mixt. with 3,9-dihydro-1,3-dimethyl-1H-purine-2,6-dione sodium salt (1:1)
    • Bronchoparat; Englate; Glycin theophyllinate; Glytheonate; Panophylline; Pemophyllin
    • Glycin theophyllinate
    • sodium;2-aminoacetate;1,3-dimethyl-7H-purine-2,6-dione
    • Theonate sodium
    • CHEMBL1200578
    • Pemophyllin
    • Asbron
    • Panophylline
    • THEOPHYLLINE SODIUM GLYCINATE [USP MONOGRAPH]
    • THEOPHYLLINE SODIUM GLYCINATE (USP MONOGRAPH)
    • THEOPHYLLINE SODIUM GLYCINATE [ORANGE BOOK]
    • Sodium Glycinate, Theophylline
    • Glycine, mixt. with 3,7-dihydro-1,3-dimethyl-1H-purine-2,6-dione, monosodium salt
    • Q27255528
    • 2S36N8T753
    • Theophylline sodium glycinate (USP)
    • Glytheonate
    • Bronchoparat
    • Sodium aminoacetate--1,3-dimethyl-3,9-dihydro-1H-purine-2,6-dione (1/1/1)
    • Glycinate, Theophylline Sodium
    • D06104
    • SCHEMBL122089
    • THEOPHYLLINE SODIUM GLYCINATE [VANDF]
    • THEOPHYLLINE SODIUM GLYCINATE [MI]
    • Theophylline sodium glycinate [USP]
    • Asbron (TN)
    • 8000-10-0
    • DTXSID60905845
    • Englate
    • UNII-2S36N8T753
    • 1H-Purine-2,6-dione, 3,7-dihydro-1,3-dimethyl-, sodium salt, mixt. contg. (ZCI)
    • Glycine, mixt. with 3,7-dihydro-1,3-dimethyl-1H-purine-2,6-dione sodium salt (9CI)
    • Inchi: 1S/C7H8N4O2.C2H5NO2.Na/c1-10-5-4(8-3-9-5)6(12)11(2)7(10)13;3-1-2(4)5;/h3H,1-2H3,(H,8,9);1,3H2,(H,4,5);
    • InChI Key: CYQWSJWKWVOUDG-UHFFFAOYSA-N
    • SMILES: [Na].O=C(CN)O.O=C1N(C)C(=O)N(C)C2=C1NC=N2

Computed Properties

  • Exact Mass: 277.07900
  • Monoisotopic Mass: 277.079
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 1
  • Complexity: 314
  • Covalently-Bonded Unit Count: 3
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 135A^2

Experimental Properties

  • Density: d20 1.05
  • Melting Point: 272 - 274ºC
  • Boiling Point: 454.1 ºC at 760 mmHg
  • Flash Point: 228.4 ºC
  • PSA: 138.83000
  • LogP: -2.64440

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